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Introduction

Diiododurene, systematically known as 1,4-diiodo-2,3,5,6-tetramethylbenzene, is a
halogenated aromatic hydrocarbon. Its rigid, planar structure, substituted with two iodine atoms
and four methyl groups, imparts unique chemical properties that make it a valuable building
block in organic synthesis. The presence of two reactive carbon-iodine bonds allows for its
participation in a variety of cross-coupling reactions, making it a precursor for more complex
molecular architectures. This guide provides a comprehensive overview of the chemical and
physical properties of dilododurene, a detailed experimental protocol for its synthesis, and an
analysis of its spectroscopic characteristics.

Chemical and Physical Properties

Diiododurene is a white to off-white crystalline solid at room temperature. The high molecular
symmetry of the durene core contributes to its relatively high melting point.[1] It is generally
insoluble in water but soluble in nonpolar organic solvents such as hexane, benzene, and
toluene, a characteristic typical of nonpolar molecules.[2]

Table 1: Physical and Chemical Properties of Diiododurene
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Property Value Reference(s)
1,4-diiodo-2,3,5,6-

IUPAC Name [3]
tetramethylbenzene

s Diiododurene, 3,6- e

nonyms
ynony Diiododurene

CAS Number 3268-21-1 [4]

Chemical Formula CioH12l2 [4115]

Molecular Weight 386.01 g/mol [4][5]

Melting Point 140 °C [6]

Boiling Point 343.2 £ 37.0 °C (Predicted) [4]

Density 1.942 + 0.06 g/cm? (Predicted) [4]
White to almost white

Appearance [6]

powder/crystal

- Soluble in nonpolar organic
Solubility _ _ [2]
solvents; insoluble in water.

Crystal Structure

The crystal structure of diiododurene has been determined by X-ray diffraction. It is
characterized by a packing arrangement where there are four molecules in the asymmetric unit.
The mean carbon-iodine bond distance is approximately 2.093 A. The molecules are stacked in
columns, with the planes of the molecules tilted relative to the column axis. Notably, there are
close intermolecular iodine-iodine contacts, with some distances being shorter than the sum of
the van der Waals radii, suggesting potential halogen bonding interactions.[7]

Experimental Protocols
Synthesis of Diiododurene from Durene

The synthesis of diiododurene is typically achieved through the electrophilic iodination of
durene (1,2,4,5-tetramethylbenzene). A common and effective method involves the use of an
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iodide source, such as tetramethylammonium iodide, in the presence of an oxidizing agent like
Oxone®.[8]

Materials:

Durene (1,2,4,5-tetramethylbenzene)

Tetramethylammonium iodide ((CHs)aNI)

Oxone® (Potassium peroxymonosulfate)

Methanol

Saturated aqueous sodium thiosulfate (Na2S203) solution
Saturated aqueous sodium bicarbonate (NaHCOs) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa4)

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

To a solution of durene (1.0 mmol) in methanol (10 mL), add tetramethylammonium iodide
(2.2 mmol, 2.2 equiv). Stir the mixture at room temperature until all reactants are fully
dissolved.

Add Oxone® (2.2 mmol, 2.2 equiv) portion-wise to the stirred solution over a period of 10-15
minutes.

Stir the reaction mixture at room temperature. The progress of the reaction should be
monitored by thin-layer chromatography (TLC). The reaction time can range from several
hours to overnight, depending on the reaction scale and temperature.

Upon completion of the reaction, as indicated by TLC, quench the reaction by adding a
saturated aqueous solution of sodium thiosulfate to decompose any unreacted iodine.
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* Remove the methanol under reduced pressure using a rotary evaporator.

e Add water (15 mL) to the residue and extract the product with an organic solvent (e.g., ethyl
acetate, 3 x 20 mL).

o Combine the organic layers and wash sequentially with a saturated agueous sodium
bicarbonate solution and brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

e The crude diiododurene can be purified by recrystallization from a suitable solvent such as
ethanol or by column chromatography on silica gel.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy:

Due to the high symmetry of the diiododurene molecule, a single peak is expected in the H
NMR spectrum. This singlet corresponds to the twelve equivalent protons of the four methyl
groups. The chemical shift of these protons is influenced by the electron-donating nature of the
methyl groups and the electron-withdrawing and deshielding effect of the iodine atoms. The
expected chemical shift for the methyl protons would be in the range of 2.0-2.5 ppm.

13C NMR Spectroscopy:

The 3C NMR spectrum of diiododurene is also expected to be simple due to its symmetry.
Three distinct signals are anticipated:

e One signal for the four equivalent methyl carbons.
e One signal for the four equivalent aromatic carbons bonded to the methyl groups.

» One signal for the two equivalent aromatic carbons bonded to the iodine atoms.
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The chemical shifts can be estimated based on data from similar substituted benzenes. The
methyl carbons would appear in the aliphatic region, while the aromatic carbons would be in
the downfield region, with the carbon atoms attached to the electronegative iodine atoms

appearing at a lower field (higher ppm value).

Table 2: Predicted NMR Spectral Data for Diiododurene

Predicted Chemical Shift

Nucleus Multiplicity
(5, ppm)

H ~22 Singlet

13C ~ 20-25 Methyl Carbons

~ 140-145 Aromatic C-CHs

~ 95-105 Aromatic C-I

Infrared (IR) Spectroscopy

The IR spectrum of diiododurene would exhibit characteristic absorption bands corresponding
to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for Diiododurene

Wavenumber (cm~12) Vibration

2950-2850 C-H stretching (methyl groups)
1450-1375 C-H bending (methyl groups)
~1600, ~1475 C=C stretching (aromatic ring)
500-600 C-I stretching

Logical Relationships of Diiododurene's Properties

The following diagram illustrates the relationship between the structure of diiododurene and its

key properties and applications.
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Diiododurene Structure-Property Relationships

Applications in Research and Development

The primary application of diiododurene in research and drug development lies in its utility as a
versatile building block in organic synthesis. The two reactive carbon-iodine bonds serve as
handles for introducing a variety of functional groups through well-established cross-coupling
reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the construction of
complex molecular scaffolds that are often central to the development of new pharmaceutical
agents and functional materials. The steric bulk provided by the four methyl groups can also
influence the regioselectivity of these reactions, offering a degree of control in the synthesis of
sterically hindered molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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